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Compound of Interest

Compound Name: Lestaurtinib

Cat. No.: B1684606 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of a kinase inhibitor's selectivity is paramount. This guide provides an objective

comparison of Lestaurtinib's cross-reactivity with other tyrosine kinases, supported by

experimental data and detailed methodologies.

Lestaurtinib (CEP-701) is a multi-targeted tyrosine kinase inhibitor, initially identified as a

potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and Tropomyosin receptor kinases

(TrkA, TrkB, and TrkC).[1] Its structural similarity to staurosporine suggests a broad kinase

inhibition profile.[1] This guide delves into the cross-reactivity of Lestaurtinib, presenting its

inhibitory activity against a panel of tyrosine kinases and exploring the implications for its

therapeutic use and potential off-target effects.

Quantitative Inhibitory Activity of Lestaurtinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Lestaurtinib against various tyrosine and serine/threonine kinases, providing a quantitative

comparison of its potency.
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Kinase Target IC50 (nM) Comments

Primary Targets

FLT3 2-3[1][2]
Potent inhibition of both wild-

type and mutant forms.[2]

TrkA < 25[1]
A primary target of

Lestaurtinib.

TrkB Not specified
Inhibits TrkB, part of the Trk

family of receptors.[1]

TrkC Not specified
Inhibits TrkC, part of the Trk

family of receptors.[1]

Off-Targets

JAK2 0.9[3]
Potent inhibition of wild-type

and V617F mutant.[2][3]

JAK3 3[3][4]
Also inhibited by Lestaurtinib.

[3][4]

Aurora Kinase A 8.1
A serine/threonine kinase

involved in mitosis.

Aurora Kinase B 2.3
A serine/threonine kinase

involved in mitosis.

RET Not specified

Inhibition observed in

medullary thyroid carcinoma

cells.[5]

VEGFR2 (KDR) >1000[2]
Significantly less potent

inhibition.[2]

c-Kit >1000[2]
Significantly less potent

inhibition.[2]

PDGFR >1000[2]
Significantly less potent

inhibition.[2]
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Experimental Protocols
The determination of Lestaurtinib's inhibitory activity involves various experimental

methodologies. Below are detailed protocols for key assays cited in the literature.

In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a

purified kinase.

Objective: To determine the concentration of Lestaurtinib required to inhibit 50% of a specific

kinase's activity.

Materials:

Purified recombinant kinase (e.g., FLT3, JAK2)

Kinase-specific peptide substrate

[γ-³²P]ATP or fluorescently labeled ATP analog

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM

DTT)

Lestaurtinib stock solution (in DMSO)

96-well or 384-well assay plates

Phosphocellulose paper or other capture membrane (for radioactive assays)

Scintillation counter or fluorescence plate reader

Procedure:

Compound Dilution: Prepare a serial dilution of Lestaurtinib in DMSO, followed by a further

dilution in the kinase reaction buffer.

Reaction Setup: In each well of the assay plate, add the kinase, the peptide substrate, and

the diluted Lestaurtinib or DMSO (vehicle control).
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Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP

analog.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 30-60 minutes) within the linear range of the reaction.

Termination and Detection (Radioactive):

Spot a portion of the reaction mixture onto phosphocellulose paper.

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Detection (Fluorescent):

Measure the fluorescence intensity using a plate reader at appropriate excitation and

emission wavelengths.

Data Analysis:

Calculate the percentage of kinase inhibition for each Lestaurtinib concentration relative

to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Lestaurtinib concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of Lestaurtinib to inhibit the phosphorylation of a

target kinase and its downstream substrates within a cellular context.

Objective: To determine the effect of Lestaurtinib on the phosphorylation status of target

kinases (e.g., JAK2, STAT5) in cells.

Materials:

Cell line expressing the target kinase (e.g., HEL 92.1.7 cells for JAK2)
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Cell culture medium and supplements

Lestaurtinib stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (specific for the phosphorylated and total forms of the target proteins)

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Protein electrophoresis and Western blotting equipment

Procedure:

Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat with

various concentrations of Lestaurtinib or DMSO for a specified time.

Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total

cellular proteins.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

Incubate the membrane with the primary antibody against the phosphorylated target

protein overnight at 4°C.

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the

total form of the target protein to confirm equal loading.

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total

protein at each Lestaurtinib concentration.

Signaling Pathway Visualizations
The cross-reactivity of Lestaurtinib has significant implications for cellular signaling. The

following diagrams, generated using Graphviz (DOT language), illustrate the experimental

workflow for assessing kinase inhibition and the key signaling pathways affected by

Lestaurtinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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